molecular formula C8H13Br B12918004 Cyclohexene, 4-(bromomethyl)-4-methyl- CAS No. 61860-10-4

Cyclohexene, 4-(bromomethyl)-4-methyl-

Cat. No.: B12918004
CAS No.: 61860-10-4
M. Wt: 189.09 g/mol
InChI Key: CHSIUMDNLSJYGN-UHFFFAOYSA-N
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Description

4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is an organic compound with a bromomethyl group attached to a methylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE typically involves the bromination of 4-methylcyclohexene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of alcohols or ketones.

    Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new bonds and compounds .

Comparison with Similar Compounds

Similar Compounds

    4-(CHLOROMETHYL)-4-METHYLCYCLOHEX-1-ENE: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(HYDROXYMETHYL)-4-METHYLCYCLOHEX-1-ENE: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.

    4-(METHYLMETHYL)-4-METHYLCYCLOHEX-1-ENE: Lacks the halogen group, resulting in different reactivity patterns.

Uniqueness

4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is unique due to the presence of the bromomethyl group, which imparts specific reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions .

Properties

CAS No.

61860-10-4

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

4-(bromomethyl)-4-methylcyclohexene

InChI

InChI=1S/C8H13Br/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3

InChI Key

CHSIUMDNLSJYGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=CC1)CBr

Origin of Product

United States

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